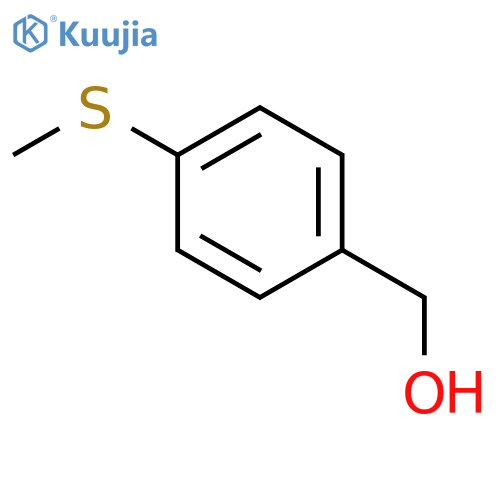Cas no 3446-90-0 (4-(Methylthio)benzenemethanol)

4-(Methylthio)benzenemethanol structure
商品名:4-(Methylthio)benzenemethanol
4-(Methylthio)benzenemethanol 化学的及び物理的性質
名前と識別子
-
- p-Methylthiobenzyl alcohol
- 4-(Methylthio)benzyl alcohol
- (4-methylsulfanylphenyl)methanol
- 4-(Hydroxymethyl)thioanisole
- 4-(Methylthio)benzenemethanol
- (4-methylthiophenyl)methan-1-ol
- [4-(Methylsulfanyl)phenyl]methanol
- [4-(methylthio)phenyl]methanol
- 4-hydroxymethylphenyl methyl sulfide
- 4-thiomethylbenzyl alcohol
- C-(4-methylsulfanylphenyl)-methanol
- p-methylsulfanyl-benzyl alcohol
- p-methylthiophenyl methanol
- Benzylalcohol, p-(methylthio)- (7CI,8CI)
- 4-(Hydroxymethyl)phenyl methyl sulfide
- 4-(Methylmercapto)benzyl alcohol
- 4-Methylsulfanylbenzyl alcohol
- p-(Methylthio)benzyl alcohol
- (4-(methylthio)phenyl)methanol
- Benzenemethanol, 4-(methylthio)-
- 4-methylthiobenzyl alcohol
- MTXQKSQYMREAGJ-UHFFFAOYSA-N
- PubChem7470
- 4-(Methylthio)benzylalcohol
- 4-methylmercaptobenzyl alcohol
- 4-Methylsulfanylbenzyl alcoho
- 4-(Methylthio)benzyl alcohol, 98%
- InChI=1/C8H10OS/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H
- DTXSID10343894
- D91589
- (4-methylsulfanyl-phenyl)-methanol
- J-019620
- CS-W014397
- MFCD00009706
- AKOS005202807
- J-513778
- A822247
- M2314
- 4-Methylthio benzyl alcohol
- SCHEMBL564610
- [4-(Methylsulfanyl)phenyl]methanol #
- 3446-90-0
- AS-60172
- FT-0634859
- EN300-69547
- AB00982
- DB-048629
- 608-995-9
- FM61244
- (4-(methylsulfanyl)phenyl)methanol
-
- MDL: MFCD00009706
- インチ: 1S/C8H10OS/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
- InChIKey: MTXQKSQYMREAGJ-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])[H])C1C([H])=C([H])C(C([H])([H])O[H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 154.04500
- どういたいしつりょう: 154.045
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 87.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.5
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.1125 (rough estimate)
- ゆうかいてん: 39.0 to 43.0 deg-C
- ふってん: 109°C/0.4mmHg(lit.)
- フラッシュポイント: 華氏温度:>235.4°f
摂氏度:>113°c - 屈折率: 1.5780 (estimate)
- すいようせい: Soluble in water.
- PSA: 45.53000
- LogP: 1.90080
- ようかいせい: 未確定
4-(Methylthio)benzenemethanol セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S24/25
- リスク用語:R36/37/38
- セキュリティ用語:S24/25
4-(Methylthio)benzenemethanol 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-(Methylthio)benzenemethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB132566-5 g |
4-(Methylthio)benzyl alcohol, 98%; . |
3446-90-0 | 98% | 5g |
€73.00 | 2023-05-10 | |
| Apollo Scientific | OR911843-25g |
4-(Methylthio)benzyl alcohol |
3446-90-0 | 98% | 25g |
£189.00 | 2025-02-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021021-25g |
4-(Methylthio)benzenemethanol |
3446-90-0 | 98% | 25g |
¥641 | 2024-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M101850-100g |
4-(Methylthio)benzenemethanol |
3446-90-0 | 98% | 100g |
¥2313.90 | 2023-09-02 | |
| TRC | M331280-25g |
4-(Methylthio)benzenemethanol |
3446-90-0 | 25g |
$ 604.00 | 2023-09-07 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22455-25g |
4-(Methylthio)benzyl alcohol, 98% |
3446-90-0 | 98% | 25g |
¥1737.00 | 2023-03-09 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22455-100g |
4-(Methylthio)benzyl alcohol, 98% |
3446-90-0 | 98% | 100g |
¥5321.00 | 2023-03-09 | |
| Enamine | EN300-69547-0.25g |
[4-(methylsulfanyl)phenyl]methanol |
3446-90-0 | 95% | 0.25g |
$19.0 | 2023-05-25 | |
| BAI LING WEI Technology Co., Ltd. | K14B22455-25g |
4-(Methylthio)benzenemethanol |
3446-90-0 | 98% | 25g |
¥1737 | 2023-11-24 | |
| abcr | AB132566-100g |
4-(Methylthio)benzyl alcohol, 98%; . |
3446-90-0 | 98% | 100g |
€523.00 | 2025-02-17 |
4-(Methylthio)benzenemethanol サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:3446-90-0)对甲硫基苯甲醇
注文番号:LE25956041
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:54
価格 ($):discuss personally
4-(Methylthio)benzenemethanol 関連文献
-
A. Montagut-Romans,M. Boulven,M. Lemaire,F . Popowycz New J. Chem. 2014 38 1794
-
Dandan Li,Fei Ruan,Yangxin Jin,Qingping Ke,Yali Cao,Hao Wang,Tingting Wang,Yujun Song,Ping Cui Catal. Sci. Technol. 2019 9 418
-
Cláudia Gomes Silva,Avelino Corma,Hermenegildo García J. Mater. Chem. 2010 20 3141
-
Babak Karimi,Ebrahim Badreh Org. Biomol. Chem. 2011 9 4194
-
Nasim Ganji,Babak Karimi,Sepideh Najafvand-Derikvandi,Hojatollah Vali RSC Adv. 2020 10 13616
3446-90-0 (4-(Methylthio)benzenemethanol) 関連製品
- 6317-56-2(4-(Phenylthio)benzyl Alcohol)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:3446-90-0)4-(Methylthio)benzenemethanol

清らかである:99%
はかる:100g
価格 ($):415.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:3446-90-0)4-(Methylthio)benzyl alcohol

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ



